molecular formula C22H16ClN3O B11151981 2-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide

2-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide

Cat. No.: B11151981
M. Wt: 373.8 g/mol
InChI Key: HJSLDFVETRAXKC-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide is a synthetic organic compound characterized by its quinoline core structure, substituted with a 4-chlorophenyl group and a pyridin-4-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common route includes:

    Formation of the Quinoline Core: Starting with an aniline derivative, the quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, using 4-chlorobenzoyl chloride and aluminum chloride as a catalyst.

    Attachment of the Pyridin-4-ylmethyl Group: The final step involves the coupling of the quinoline derivative with pyridin-4-ylmethylamine through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can target the nitro groups (if present) or the quinoline ring, potentially leading to dihydroquinoline derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl and pyridine rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Halogenated or alkylated derivatives of the original compound.

Scientific Research Applications

2-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a fluorescent probe due to its quinoline core.

    Medicine: Investigated for its potential as an anti-cancer agent, given its ability to interact with DNA and proteins.

    Industry: Potential use in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide involves its interaction with biological macromolecules. It can intercalate into DNA, disrupting replication and transcription processes. Additionally, it may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenyl)quinoline-4-carboxamide: Lacks the pyridin-4-ylmethyl group, which may affect its binding affinity and specificity.

    N-(pyridin-4-ylmethyl)quinoline-4-carboxamide: Lacks the 4-chlorophenyl group, potentially altering its electronic properties and reactivity.

    2-phenylquinoline-4-carboxamide: Similar structure but without the chlorine substitution, which can influence its chemical behavior and biological activity.

Uniqueness

2-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide is unique due to the combination of its substituents, which confer specific electronic and steric properties. These properties can enhance its binding interactions with biological targets, making it a valuable compound for medicinal chemistry research.

Properties

Molecular Formula

C22H16ClN3O

Molecular Weight

373.8 g/mol

IUPAC Name

2-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide

InChI

InChI=1S/C22H16ClN3O/c23-17-7-5-16(6-8-17)21-13-19(18-3-1-2-4-20(18)26-21)22(27)25-14-15-9-11-24-12-10-15/h1-13H,14H2,(H,25,27)

InChI Key

HJSLDFVETRAXKC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)NCC4=CC=NC=C4

Origin of Product

United States

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